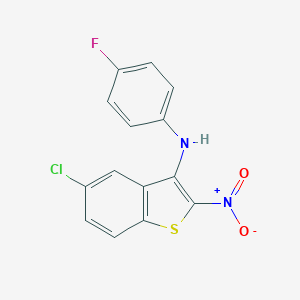
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is a synthetic organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as amine, chloro, fluorophenyl, and nitro groups makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Amino Group: Amination reactions using suitable amine sources.
Chlorination and Nitration: Chlorination can be done using reagents like thionyl chloride, while nitration can be achieved using nitric acid and sulfuric acid.
Attachment of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds with similar core structures but different functional groups.
Chloro and Nitro Substituted Compounds: Compounds with similar substituents but different core structures.
Uniqueness
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
149338-26-1 |
|---|---|
Molecular Formula |
C14H8ClFN2O2S |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H8ClFN2O2S/c15-8-1-6-12-11(7-8)13(14(21-12)18(19)20)17-10-4-2-9(16)3-5-10/h1-7,17H |
InChI Key |
GSOBTPZMZQWOQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F |
Key on ui other cas no. |
149338-26-1 |
Synonyms |
5-chloro-N-(4-fluorophenyl)-2-nitro-benzothiophen-3-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















